(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and phenyl groups), a carbon-carbon double bond (from the acrylamide group), and polar functional groups (the amino, cyano, and amide groups). These features could influence its reactivity and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and a carbon-carbon double bond could give it some degree of stability and rigidity. The polar functional groups could make it somewhat soluble in polar solvents, and could also allow it to participate in hydrogen bonding .
Scientific Research Applications
Chemical Synthesis and Rearrangement
One study detailed the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide with benzoic acid, resulting in products that undergo O,N and N,N double rearrangement. This illustrates the compound's utility in complex organic transformations and the synthesis of heterocyclic compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
Catalytic Applications
Another area of application is in catalysis, where derivatives of cyanoacrylamides have been utilized in the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides. This process is notable for operating at room temperature and utilizing oxygen from the air as an oxidant, highlighting the compound's relevance in developing sustainable catalytic methods (Grigorjeva & Daugulis, 2014).
Polymer Science
In polymer science, the controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via RAFT demonstrates the use of cyanoacrylamide derivatives in synthesizing polymers with specific functionalities. These polymers have applications ranging from biomedicine to advanced materials engineering (Mori, Sutoh, & Endo, 2005).
Antimicrobial Activity
Cyanoacrylamide derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from cyanoacrylamide compounds have shown potential applications in developing new antimicrobial agents (Hassan, Hafez, & Osman, 2014).
Future Directions
Properties
IUPAC Name |
(E)-N-benzyl-3-(4-butylanilino)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-3-7-17-10-12-20(13-11-17)23-16-19(14-22)21(25)24-15-18-8-5-4-6-9-18/h4-6,8-13,16,23H,2-3,7,15H2,1H3,(H,24,25)/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBSAHELVXRJB-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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